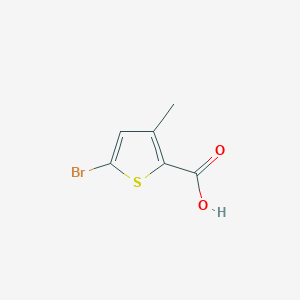
5-Bromo-3-methylthiophene-2-carboxylic acid
Übersicht
Beschreibung
5-Bromo-3-methylthiophene-2-carboxylic acid is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of the bromo and methyl groups, as well as the carboxylic acid function, suggests that this compound could be of interest in various chemical syntheses and potentially have biological activity.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions like nucleophilic substitution and bromination, with an overall yield of 67% . Similarly, the synthesis of 5-phenylthiophenecarboxylic acid derivatives, which are structurally related to 5-bromo-3-methylthiophene-2-carboxylic acid, involves various steps including acylation and coupling reactions . These methods could potentially be adapted for the synthesis of 5-bromo-3-methylthiophene-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as X-ray crystallography . This technique allows for the precise determination of the positions of atoms within a molecule, which is crucial for understanding the compound's reactivity and interactions. The molecular structure of thiophene derivatives can influence their physical properties and reactivity in chemical reactions.
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, including Suzuki cross-coupling reactions . These reactions are useful for creating new bonds between different aromatic compounds, which can lead to the synthesis of novel molecules with potential pharmacological activities. The presence of the bromo group in 5-bromo-3-methylthiophene-2-carboxylic acid makes it a suitable candidate for such cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of substituents like bromo or methyl groups can affect the compound's electron distribution and, consequently, its reactivity . The carboxylic acid group can also contribute to the compound's acidity and its ability to form hydrogen bonds, which can be important in biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bromomethylpyrromethenes
A study by Rowold and MacDonald (1978) describes the synthesis of bromomethylpyrromethenes, a group of compounds where 5-bromo-3-methylthiophene-2-carboxylic acid derivatives play a crucial role. This process involves the bromination of 5-acetoxymethylpyrrole-2-carboxylic acids, highlighting the chemical's utility in synthesizing complex organic structures (Rowold & MacDonald, 1978).
Building Block for Electro- and Photoactive Materials
Vamvounis and Gendron (2013) demonstrated the use of 3-bromo-2-methylthiophene, a related compound, in forming a library of 2-aryl-4-bromo-5-methylthiophenes. This method is significant for preparing functional organic electronic materials, suggesting the potential of similar compounds like 5-bromo-3-methylthiophene-2-carboxylic acid in this field (Vamvounis & Gendron, 2013).
Palladium-Catalysed Arylation
The work of Fu et al. (2012) involves the use of ethyl 5-bromothiophene-2-carboxylate in palladium-catalysed direct arylation of heteroaromatics. This method is instrumental in preventing the formation of dimers or oligomers, thus enabling the high-yield formation of biheteroaryls. This indicates the potential application of 5-bromo-3-methylthiophene-2-carboxylic acid in similar catalytic processes (Fu et al., 2012).
Synthesis of Dicarboxylic Acids
Kostyuchenko et al. (2018) explored the synthesis of 2,2':5',2'':5'',2'''-quaterthiophene-5,5'''-dicarboxylic acids and related compounds. They used bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids, highlighting the role of brominated thiophene derivatives in synthesizing complex organic molecules (Kostyuchenko et al., 2018).
Bromination of Aromatic Compounds
Gol'dfarb et al. (1974) studied the bromination of 2-cyanothiophene, leading to derivatives like 4-bromo-2-thiophenecarboxylic acid. This research sheds light on the reactivity of similar brominated thiophophene compounds, suggesting possible applications for 5-bromo-3-methylthiophene-2-carboxylic acid in producing various brominated aromatic structures (Gol'dfarb, Grotmova, & Belen’kii, 1974).
Practical Preparation for Chemical Synthesis
Kogami and Watanabe (2011) developed a process for preparing ethyl 2-methylthiophene-3-carboxylate, which demonstrates the utility of thiophene derivatives in chemical synthesis. This reinforces the potential applicability of 5-bromo-3-methylthiophene-2-carboxylic acid in similar synthesis processes (Kogami & Watanabe, 2011).
Characterization of Polymer Properties
Lee, Shim, and Shin (2002) investigated the synthesis and electrochromic properties of terthiophene-3'-carboxylic acid polymers. Their research highlights the potential of thiophene carboxylic acids in polymer science, particularly in the development of functionalized polythiophenes (Lee, Shim, & Shin, 2002).
Eigenschaften
IUPAC Name |
5-bromo-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFWMBSFXUTFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592584 | |
| Record name | 5-Bromo-3-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylthiophene-2-carboxylic acid | |
CAS RN |
38239-45-1 | |
| Record name | 5-Bromo-3-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1341849.png)
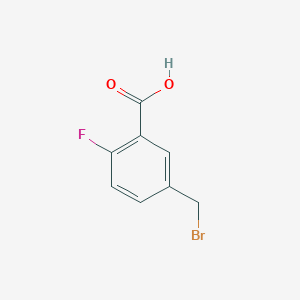
![1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B1341857.png)
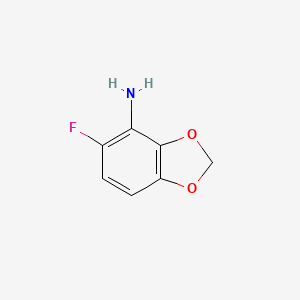
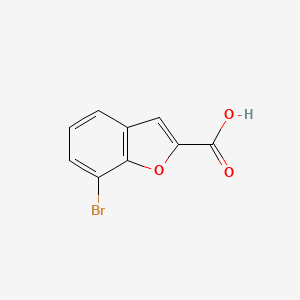
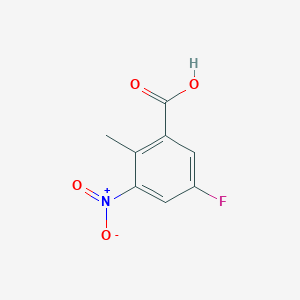
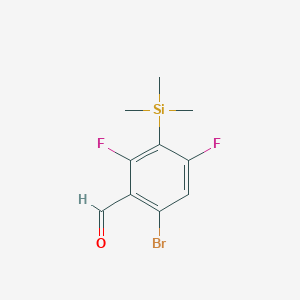

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)
![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)
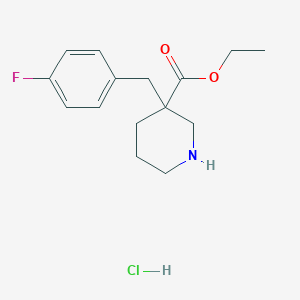
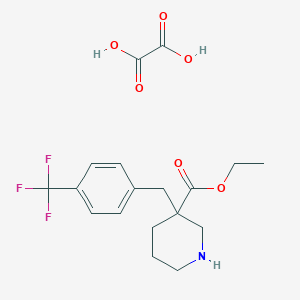
![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)
![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)